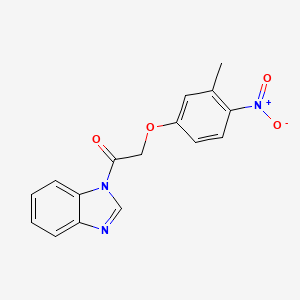![molecular formula C27H21N3O5S B11084092 N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11084092.png)
N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a furan ring, a nitrophenyl group, and a phenylformamido group, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Coupling reactions: The final assembly of the molecule involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring and nitrophenyl group can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The phenylformamido group can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation products: Oxidized derivatives of the furan ring and nitrophenyl group.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: can be compared with other similar compounds, such as:
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-AMINOPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Differing by the presence of an amino group instead of a nitro group.
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-HYDROXYPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Differing by the presence of a hydroxyl group instead of a nitro group.
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE .
Properties
Molecular Formula |
C27H21N3O5S |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H21N3O5S/c1-18-7-12-22(35-18)17-25(29-26(31)19-5-3-2-4-6-19)27(32)28-20-8-13-23(14-9-20)36-24-15-10-21(11-16-24)30(33)34/h2-17H,1H3,(H,28,32)(H,29,31)/b25-17+ |
InChI Key |
MSSNTQSYUNPUPX-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084013.png)
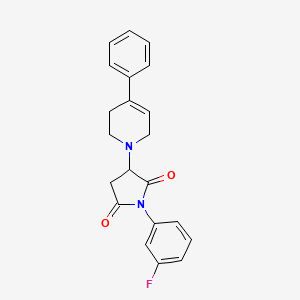
![Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11084022.png)

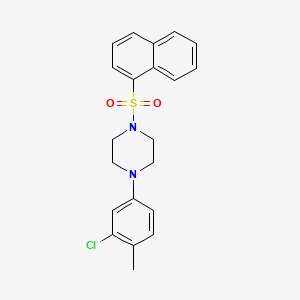
![1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11084039.png)
![3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile](/img/structure/B11084044.png)
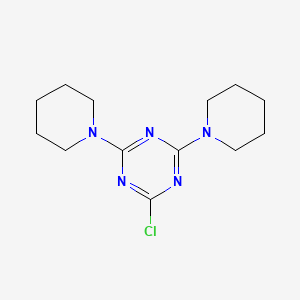
![Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11084061.png)

![8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11084085.png)
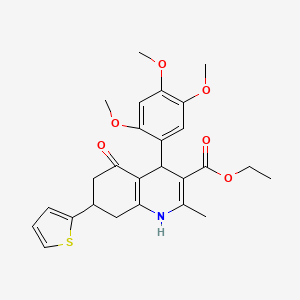
![Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11084097.png)
